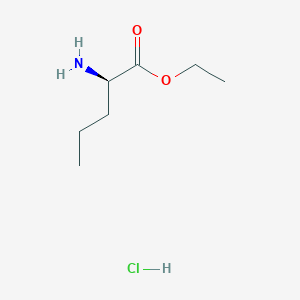![molecular formula C14H14O4 B1435938 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid CAS No. 2173116-34-0](/img/structure/B1435938.png)
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid
Übersicht
Beschreibung
“2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is a non-steroidal anti-inflammatory compound . It is a member of naphthalenes and acts as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor .
Synthesis Analysis
The synthesis of this compound involves several methods. One method involves the cyanation of an acetal derived from 1-(6-methoxy-2-naphthyl)ethanone and (S, S)-2,4-pentanediol, followed by alkaline hydrolysis, and finally hydrogenolysis with a palladium catalyst . Another method involves the use of 2,6-diisopropylnaphthalene .Molecular Structure Analysis
The molecular formula of “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is C14H14O3 . The molecular weight is 230.26 . The IUPAC Standard InChI is InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16) .Chemical Reactions Analysis
The structure of the obtained products from the reactions involving “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” was confirmed by their IR, NMR, and mass spectrum .Physical And Chemical Properties Analysis
“2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is a white solid . It has a melting point of 157°C . It is predicted to have a boiling point of 403.9±20.0 °C and a density of 1?±.0.06 g/cm3 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Environmental Analysis and Characterization
The analytical methods for environmental samples, especially concerning naphthenic acids and their derivatives, have seen significant contributions. For instance, studies on chemical fingerprinting of naphthenic acids and oil sands process waters highlight the development of selective chemical methods to distinguish compounds from industrially derived sources versus those from natural weathering. High-resolution mass spectrometry techniques have advanced the speciation of these compounds, including monocarboxylic naphthenic acids, contributing significantly to environmental forensics for source differentiation and pollution tracking (Headley et al., 2013).
Degradation and Environmental Impact
The biodegradation and fate of compounds structurally related to 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid, like ethyl tert-butyl ether (ETBE) in soil and groundwater, have been extensively reviewed. These studies focus on microbial degradation pathways, the influence of environmental conditions on degradation rates, and the impact of co-contaminants. Such research contributes to understanding the environmental behaviors of complex organic compounds and informs remediation strategies (Thornton et al., 2020).
Analytical and Detection Methods
Recent advances in analytical techniques for detecting and characterizing naphthenic acids in environmental matrices underscore the importance of accurate, sensitive methods. Mass spectrometric characterization, for instance, plays a crucial role in identifying the diverse and complex structures of naphthenic acids, including those related to 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid. This research is vital for assessing the toxicity and environmental impact of these substances (Headley et al., 2009).
Toxicity and Environmental Health
Investigations into the toxicity and potential health risks of compounds found in electronic cigarettes, which could include derivatives similar to 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid, illustrate the broader implications of chemical exposure. These studies have identified carcinogenic agents and other hazardous compounds in both liquid and gas phases, highlighting the importance of understanding the health impacts of chemical compounds in various contexts (Shin, 2013).
Safety And Hazards
Zukünftige Richtungen
The future directions for “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” could involve further exploration of its anti-inflammatory, analgesic, and antipyretic properties . More research could also be conducted to improve the synthesis methods and understand the chemical reactions involving this compound .
Eigenschaften
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9(14(15)16)18-13-6-4-10-7-12(17-2)5-3-11(10)8-13/h3-9H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNHSOQKEUDCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)
![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)




![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)
![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)

![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)